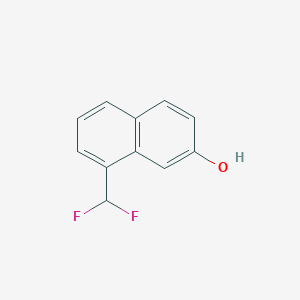

1-(Difluoromethyl)-7-naphthol

Description

1-(Difluoromethyl)-7-naphthol (C₁₁H₈F₂O) is a naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxyl (-OH) group at the 7-position. The difluoromethyl substituent is notable for its electron-withdrawing and lipophilic properties, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

8-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H |

InChI Key |

HTGOSGMVLZYAFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-7-naphthol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with a naphthol derivative. For instance, the reaction of 7-naphthol with difluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 1-(Difluoromethyl)-7-naphthoquinone.

Reduction: Formation of 1-(Methyl)-7-naphthol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1-(Difluoromethyl)-7-naphthol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioisostere in drug design, replacing hydroxyl groups to enhance metabolic stability.

Medicine: Explored for its antifungal and antibacterial properties.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-7-naphthol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can act as a bioisostere for hydroxyl groups, improving the pharmacokinetic profile of therapeutic agents .

Comparison with Similar Compounds

Structural Differences :

- Substituent : Acetamido (-NHCOCH₃) at position 1 vs. difluoromethyl (-CF₂H).

- Electronic Effects : The acetamido group is polar and capable of hydrogen bonding, whereas the difluoromethyl group is electron-withdrawing and lipophilic.

Key Properties :

- Solubility : The acetamido group increases polarity, likely enhancing water solubility compared to the difluoromethyl analog.

- Acidity: The hydroxyl group in 1-acetamino-7-naphthol may have a higher pKa (less acidic) due to the electron-donating acetamido group, contrasting with the electron-withdrawing -CF₂H in 1-(difluoromethyl)-7-naphthol, which lowers the pKa of the hydroxyl .

- Applications : Used in synthetic intermediates; safety data indicate handling hazards (e.g., eye irritation) .

1-Amino-7-naphthol (C₁₀H₉NO; CAS 118-46-7)

Structural Differences :

- Substituent: Amino (-NH₂) at position 1 vs. -CF₂H.

Key Properties :

- Basicity: The amino group is strongly basic, enabling participation in acid-base reactions and hydrogen bonding, unlike the non-basic -CF₂H.

- Acidity: The hydroxyl group is more acidic than in 1-acetamino-7-naphthol but less so than in the difluoromethyl analog due to competing electronic effects .

- Applications: Potential use in dyes or pharmaceuticals, leveraging its aromatic amine properties .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂; CAS 842-18-2)

Structural Differences :

- Substituents : Two sulphonate (-SO₃⁻) groups at positions 1 and 3, with a hydroxyl at position 7.

Key Properties :

- Solubility : The sulphonate groups confer high water solubility, making this compound suitable for industrial applications (e.g., surfactants or dyes).

- Acidity : The hydroxyl group is highly acidic due to electron-withdrawing sulphonate groups, surpassing the acidity of the difluoromethyl analog .

General Fluorinated Analogs

Fluorine Impact :

- Lipophilicity : The -CF₂H group increases lipophilicity compared to -OH or -NH₂, enhancing blood-brain barrier penetration and bioavailability .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in vivo .

Data Table: Comparative Properties of Naphthol Derivatives

Research Findings and Implications

- Electronic Effects : The -CF₂H group in this compound withdraws electron density, increasing the acidity of the hydroxyl group and altering reactivity in electrophilic substitution reactions .

- Biological Performance : Fluorinated analogs often exhibit enhanced target binding due to fluorine’s stereoelectronic effects, as seen in FDA-approved drugs .

Biological Activity

1-(Difluoromethyl)-7-naphthol is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity, which can significantly influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a difluoromethyl group at the 1-position. This modification alters its chemical reactivity and biological profile compared to other naphthol derivatives. The molecular formula for this compound is C₁₁H₈F₂O, and it is recognized for its potential applications in medicinal chemistry, materials science, and biochemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The difluoromethyl group may enhance the compound's ability to form hydrogen bonds with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Interaction : Similar compounds have shown affinity for various receptors, which could suggest that this compound might act as a ligand in receptor-mediated pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other fluorinated naphthols:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)-2-naphthol | Trifluoromethyl structure | Enhanced antibacterial activity due to increased lipophilicity |

| 2-(Difluoromethyl)-1-naphthol | Difluoromethyl isomer structure | Similar properties but different receptor interactions due to positional isomerism |

| 1-(Difluoromethyl)-6-naphthol | 6-position structure | Explored for enzyme inhibition; shows promising results in biochemical studies |

Case Studies and Research Findings

Recent research highlights the importance of fluorinated compounds in drug development. For instance:

- A study demonstrated that the introduction of a difluoromethyl group can significantly improve the metabolic stability and bioavailability of naphthol derivatives .

- Another investigation into fluorinated compounds indicated that they often display enhanced permeability and absorption characteristics compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.